molecular formula C6H10O2 B2894649 2-(Methoxymethyl)cyclobutan-1-one CAS No. 1935596-52-3

2-(Methoxymethyl)cyclobutan-1-one

Cat. No. B2894649
M. Wt: 114.144
InChI Key: MGESYFROEOXGDX-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones. It is a colorless liquid that has a characteristic odor. It is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Reactivity

  • Allenylmethylsilane Derivative Synthesis : A study by Hojo et al. (1998) demonstrated that 2-Methoxyallenylmethylsilane reacts with alkenes and alkynes in a [2+2] cycloaddition mode to give cyclobutanes and cyclobutenes. These cycloadducts, including derivatives of 2-(Methoxymethyl)cyclobutan-1-one, are converted to di-exo-methylene compounds through 1,2-elimination of the methoxy and silyl groups, which then react with alkenes and 1,3-dienes to afford fused bi- and tricyclic compounds (Hojo, Murakami, Nakamura, & Hosomi, 1998).

Cascade Construction of Functionalized Derivatives

  • Formation of Cyclobutene and Cyclopropane Derivatives : Yao and Shi (2007) reported that Arylmethylenecyclopropanes can react with 3-methoxy-1,3,3-triarylprop-1-yne to give functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives in the presence of Lewis acid. This study highlights the potential of 2-(Methoxymethyl)cyclobutan-1-one in synthesizing diverse cyclic compounds (Yao & Shi, 2007).

Photorearrangements and Silene Formation

  • Intramolecular Photorearrangements : Research by Leigh and Li (2003) focused on the photolysis of 1-(o-(methoxymethyl)phenyl)-1-phenylsilacyclobutane, which yields products attributed to intramolecular trapping of an initially formed silicon-carbon biradical intermediate. This study indicates the role of 2-(Methoxymethyl)cyclobutan-1-one in studying photoreactive silacyclobutane derivatives (Leigh & Li, 2003).

Stereochemistry and Reaction Mechanism

  • Reverse Ene Reaction : Getty and Berson (1991) explored the stereochemistry and mechanism of the reverse ene reaction of cis-2-alkyl-1-alkenylcyclobutanes. This includes derivatives like 1-(1-methoxyethyl)-2-vinylcyclobutane, providing insights into the stereoelectronic control in systems that exhibit marginal energetic benefits of concert (Getty & Berson, 1991).

properties

IUPAC Name

2-(methoxymethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-4-5-2-3-6(5)7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGESYFROEOXGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)cyclobutan-1-one

CAS RN

1935596-52-3
Record name 2-(methoxymethyl)cyclobutan-1-one
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